molecular formula C16H17N3O5S B2840806 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034580-40-8

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2840806
CAS No.: 2034580-40-8
M. Wt: 363.39
InChI Key: GBXLYIBNMFUZKK-UHFFFAOYSA-N
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Description

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a pyridazine derivative characterized by a sulfonamide-linked pyrrolidine-ether substituent and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as the scaffold.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-25(21,13-3-4-14-15(10-13)23-9-8-22-14)19-7-5-12(11-19)24-16-2-1-6-17-18-16/h1-4,6,10,12H,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLYIBNMFUZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:

  • Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Sulfonyl Chloride

    • React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with chlorosulfonic acid to obtain the sulfonyl chloride derivative.
    • Reaction conditions: Chlorosulfonic acid, room temperature, inert atmosphere.
  • Synthesis of Pyrrolidine Intermediate

    • React the sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
    • Reaction conditions: Triethylamine, dichloromethane, room temperature.
  • Formation of the Final Compound

    • React the pyrrolidine intermediate with 3-hydroxypyridazine under basic conditions to form the final product.
    • Reaction conditions: Sodium hydride, dimethylformamide, room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine moiety.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It

Biological Activity

The compound 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridazine core linked to a sulfonylated pyrrolidine and a dihydrobenzo[dioxin] moiety. The molecular formula can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight298.37 g/mol
CAS NumberNot available

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds containing sulfonyl and dioxin moieties. For instance, compounds with related structures have shown effectiveness against various viruses. In a study assessing antiviral activity against Tick-borne encephalitis virus (TBEV), derivatives similar to our compound were tested using plaque reduction assays. The results indicated that certain derivatives exhibited significant antiviral activity at low concentrations, suggesting that the sulfonyl group may enhance bioactivity through specific interactions with viral proteins .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies employing resazurin viability assays demonstrated that several analogs of the compound displayed variable cytotoxic effects on different cell lines. For example, some derivatives were found to be non-toxic at concentrations up to 50 µM, while others exhibited acute toxicity . This variability underscores the need for thorough toxicity profiling in drug development.

The proposed mechanism of action for compounds like this compound involves interference with viral replication pathways and modulation of cellular signaling pathways. The sulfonamide functionality is believed to play a critical role in these interactions, potentially through inhibition of key enzymes involved in viral life cycles or cellular proliferation .

Case Studies

  • Case Study on Antiviral Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that one compound showed an effective EC50 value against TBEV at approximately 24 µM, indicating promising antiviral properties .
  • Cytotoxicity Assessment : In another investigation involving Vero cells, specific derivatives were shown to induce significant cytotoxicity after prolonged exposure (7 days), highlighting the importance of evaluating long-term effects in drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyridazine derivatives from the evidence:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazine Dihydrobenzodioxin-sulfonyl-pyrrolidinyloxy Not reported -
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine () Imidazo[1,2-b]pyridazine Phenylsulfonylmethyl, nitro, chloro Cytotoxic, antimicrobial activity
Triazolo[4,3-b]pyridazine derivatives () Triazolo[4,3-b]pyridazine Aryl groups (e.g., 4’-tolyl, 4’-chlorophenyl) Antibacterial, antifungal
Methyl-substituted pyridazines () Pyridazine Methyl groups, derivatives with unspecified substituents Analgesic, antitussive

Key Observations:

  • Target vs. Compound: The target lacks the nitroimidazo[1,2-b]pyridazine core but shares a sulfonamide group.
  • Target vs. Compounds : Unlike triazolo[4,3-b]pyridazines with aryl substituents, the target’s dihydrobenzodioxin and pyrrolidinyloxy groups could confer distinct binding interactions. highlights that bulky aryl groups (e.g., 4’-tolyl) improve antimicrobial activity ; the target’s bicyclic ether system may similarly enhance microbial targeting.
  • Target vs. Compounds: Methyl-substituted pyridazines () prioritize small, nonpolar groups for CNS penetration (e.g., pain modulation). In contrast, the target’s larger substituents likely limit blood-brain barrier crossing, suggesting alternative therapeutic applications .

Q & A

Q. How to validate its mechanism of action in complex biological systems?

  • Methodology :
  • CRISPR/Cas9 knockout models : Confirm target dependency in genetically modified cell lines .
  • Proteomics/transcriptomics : Identify downstream signaling pathways via LC-MS/MS or RNA-seq .
  • Pharmacokinetic modeling : Use LC-MS to quantify plasma/tissue distribution and metabolite profiling .

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